![molecular formula C13H16O2 B2528010 1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid CAS No. 875224-04-7](/img/structure/B2528010.png)
1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
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Overview
Description
1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a derivative of 1,2,3,4-tetrahydronaphthalene . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also a reagent used to produce protease inhibitors .
Physical And Chemical Properties Analysis
1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a white to slightly pale reddish-yellow crystalline powder . It is soluble in methanol . The molecular weight is 176.22 .Scientific Research Applications
- 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid serves as a crucial raw material and intermediate in organic synthesis. Researchers use it to create more complex molecules, such as pharmaceuticals, agrochemicals, and dyestuffs .
- This compound is employed as a reagent to produce protease inhibitors. Proteases play essential roles in various biological processes, and inhibiting their activity can have therapeutic implications. Researchers investigate its potential as a protease inhibitor .
- Indole derivatives, including naphthalene carboxylic acids, exhibit plant hormone-like effects. While not directly studied for this compound, its structural similarity to indole-3-acetic acid (a plant hormone) suggests potential applications in plant growth regulation and stress responses .
Organic Synthesis and Intermediates
Protease Inhibitors
Plant Hormone Analogues
Safety and Hazards
Mechanism of Action
Target of Action
It is used as a reagent to produce protease inhibitors . Proteases are enzymes that break down proteins and peptides, and inhibitors can prevent or reduce their activity. This suggests that the compound may interact with proteases or related proteins.
Mode of Action
As a reagent in the production of protease inhibitors , it may contribute to the structure of these inhibitors, enhancing their ability to bind to proteases and inhibit their function.
Biochemical Pathways
Given its role in the production of protease inhibitors , it may indirectly influence pathways involving proteases. Proteases play a role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis.
Pharmacokinetics
It is known to be soluble in methanol , which may influence its absorption and distribution in the body.
Result of Action
As a reagent in the production of protease inhibitors , its action could potentially result in the inhibition of protease activity, impacting processes such as protein degradation and signal transduction.
Action Environment
It should be stored in a cool and dark place at ambient temperatures , suggesting that light, heat, and humidity may affect its stability.
properties
IUPAC Name |
1-ethyl-3,4-dihydro-2H-naphthalene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-13(12(14)15)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8H,2,5,7,9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXUSWUZCVUOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
875224-04-7 |
Source
|
Record name | 1-ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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